molecular formula C7H6Cl2O B1581108 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one CAS No. 5307-99-3

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

Cat. No. B1581108
CAS RN: 5307-99-3
M. Wt: 177.02 g/mol
InChI Key: JBPBARAOHIDZPU-UHFFFAOYSA-N
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Patent
US04423068

Procedure details

Over a period of 1.5 hr 21.7 g of dry triethylamine in 200 ml of hexane was added to a vigorously stirred solution mixture of 27.2 g of freshly distilled cyclopentadiene (I), 30.5 g of dichloroacetyl chloride, and 200 ml of hexane (dried over molecular sieves). After stirring for 15 hours under an atmosphere of nitrogen, the reaction mixture was filtered and the filter cake was washed with hexane. The solvent was removed under vacuum, yielding a 35.2 g of liquid, which, when redistilled under vacuum, afforded 30 g of 7,7-dichlorobicyclo(3.2.0)hept-2-en-6-one (II).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1.[Cl:13][CH:14]([Cl:18])[C:15](Cl)=[O:16]>CCCCCC>[Cl:13][C:14]1([Cl:18])[CH:8]2[CH:9]([CH2:10][CH:11]=[CH:12]2)[C:15]1=[O:16]

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
30.5 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 hours under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with hexane
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1(C(C2CC=CC12)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.